molecular formula C33H36O3 B14593148 1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] CAS No. 61537-66-4

1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]

Cat. No.: B14593148
CAS No.: 61537-66-4
M. Wt: 480.6 g/mol
InChI Key: QGCNDVIUQMVLFA-UHFFFAOYSA-N
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Description

1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methylene and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to connect aromatic building blocks with acetylenic units . The reaction conditions often involve the use of palladium catalysts, copper iodide, and bases like triethylamine in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethyl groups to hydroxymethyl groups or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.

Scientific Research Applications

1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene] is unique due to its specific substitution pattern and the presence of methoxymethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61537-66-4

Molecular Formula

C33H36O3

Molecular Weight

480.6 g/mol

IUPAC Name

1,2,4-tris[[4-(methoxymethyl)phenyl]methyl]benzene

InChI

InChI=1S/C33H36O3/c1-34-22-28-10-4-25(5-11-28)18-31-16-17-32(19-26-6-12-29(13-7-26)23-35-2)33(21-31)20-27-8-14-30(15-9-27)24-36-3/h4-17,21H,18-20,22-24H2,1-3H3

InChI Key

QGCNDVIUQMVLFA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CC3=CC=C(C=C3)COC)CC4=CC=C(C=C4)COC

Origin of Product

United States

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